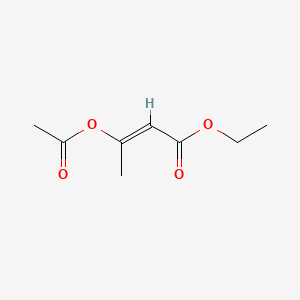

Ethyl 3-(acetoxy)isocrotonate

CAS No.: 26805-39-0

Cat. No.: VC16541542

Molecular Formula: C8H12O4

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26805-39-0 |

|---|---|

| Molecular Formula | C8H12O4 |

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | ethyl (E)-3-acetyloxybut-2-enoate |

| Standard InChI | InChI=1S/C8H12O4/c1-4-11-8(10)5-6(2)12-7(3)9/h5H,4H2,1-3H3/b6-5+ |

| Standard InChI Key | VSCUAMOPAHJJTA-AATRIKPKSA-N |

| Isomeric SMILES | CCOC(=O)/C=C(\C)/OC(=O)C |

| Canonical SMILES | CCOC(=O)C=C(C)OC(=O)C |

Introduction

Structural and Chemical Characteristics

Ethyl 3-(acetoxy)isocrotonate belongs to the class of α,β-unsaturated esters, characterized by a conjugated system between the carbonyl group (C=O) and the adjacent double bond. The acetoxy group (-OAc) at the β-position introduces additional electrophilicity, enabling nucleophilic attacks at both the carbonyl carbon and the β-carbon. This dual reactivity is central to its utility in forming heterocycles and complex molecular architectures.

The compound’s molecular formula, , includes an ethyl ester () and an acetoxy moiety (). Spectroscopic data for analogous compounds, such as ethyl 3-aminocrotonate, reveal key absorption bands in IR spectra:

The α,β-unsaturation facilitates Michael additions and Diels-Alder reactions, while the acetoxy group can undergo hydrolysis, alcoholysis, or aminolysis, yielding derivatives with varied functional profiles.

Synthetic Methodologies

Hypothetical Synthesis Routes

While no explicit protocols for ethyl 3-(acetoxy)isocrotonate are documented, its synthesis can be inferred from related crotonate derivatives. A plausible route involves the acetylation of ethyl 3-hydroxyisocrotonate using acetic anhydride or acetyl chloride under basic conditions:

Alternatively, transesterification of methyl 3-(acetoxy)isocrotonate with ethanol in the presence of a catalyst (e.g., ) could yield the ethyl ester.

Optimization Parameters

Drawing from analogous syntheses (e.g., ethyl 3-aminocrotonate ), critical factors influencing yield and purity include:

Table 1. Hypothesized Reaction Conditions for Ethyl 3-(Acetoxy)isocrotonate Synthesis

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | Methanol or Ethanol | Polar solvents enhance nucleophilicity of reactants. |

| Temperature | 20–25°C (room temp) | Prevents decomposition of labile intermediates. |

| Molar Ratio | 3:1 (Acetylating agent:substrate) | Ensures complete acetylation. |

| Reaction Time | 18–24 hours | Balances reaction completion and byproduct formation. |

Reactivity and Functionalization

Nucleophilic Substitution

The acetoxy group’s lability permits substitution reactions with nucleophiles (e.g., amines, thiols). For instance, reaction with benzylamine could yield ethyl 3-(benzylamino)isocrotonate, a potential precursor to bioactive molecules:

Hydrolysis and Derivatives

Hydrolysis under acidic or basic conditions produces isocrotonic acid, which may further decarboxylate to form crotonaldehyde derivatives. This pathway is significant for generating fragments used in polymer chemistry.

Challenges and Future Directions

Current limitations include:

-

Synthetic Accessibility: Scalable routes require optimization of catalysts and purification methods.

-

Biological Data: Antimicrobial or anti-inflammatory claims remain unvalidated experimentally.

Future studies should prioritize:

-

Mechanistic Studies: Elucidating reaction pathways via DFT calculations.

-

Application Trials: Screening derivatives for bioactivity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume